

A Technical Guide to the Spectroscopic Analysis of (S)-(+)-1-Amino-2-propanol

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Compound of Interest

Compound Name: (S)-(+)-1-Amino-2-propanol

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This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(S)-(+)-1-Amino-2-propanol** (CAS No: 2799-17-9). It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and characterization of small organic molecules.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **(S)-(+)-1-Amino-2-propanol**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[1]

Table 1: ¹H NMR Spectroscopic Data for 1-Amino-2-propanol (Data is representative of the racemic mixture, with minimal expected deviation for the (S)-enantiomer in a non-chiral solvent)



| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------|---------------------|-----------------------------|--|
| 1.15 | Doublet | - | -CH₃ |
| 2.26 | Doublet of Doublets | J = 12.6, 3.6 | -CH ₂ (diastereotopic H) |
| 2.76 | Doublet of Doublets | J = 12.6, 8.0 | -CH ₂ (diastereotopic H) |
| 3.70 | Multiplet | - | -CH |
| 5.26 | Broad Singlet | - | -OH, -NH ₂ |

Source: Adapted from ChemicalBook data for Amino-2-propanol.[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Amino-2-propanol

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------------|
| 21.3 | -CH₃ |
| 49.9 | -CH ₂ |
| 66.5 | -CH |

Source: Adapted from ChemicalBook data for Amino-2-propanol.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its bonds.[4] It is an effective tool for identifying the presence of specific functional groups.[5][6]

Table 3: Key IR Absorption Bands for (S)-(+)-1-Amino-2-propanol



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------------|
| 3360 - 3280 | Strong, Broad | O-H and N-H stretching |
| 2960 - 2850 | Medium-Strong | C-H stretching (sp³) |
| 1590 | Medium | N-H bending (scissoring) |
| 1460 | Medium | C-H bending |
| 1080 | Strong | C-O stretching (secondary alcohol) |
| 1040 | Strong | C-N stretching |

Source: Data compiled from NIST and SpectraBase.[7][8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern.[10]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 1-Amino-2-propanol

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
|----------------------|------------------------|---|
| 75 | ~2 | [M] ⁺ (Molecular Ion) |
| 56 | ~10 | [M - H ₂ O - H] ⁺ |
| 45 | ~15 | [CH₃-CH=OH]+ |
| 44 | ~100 | [CH2=NH2]+ (Base Peak) |
| 30 | ~40 | [CH2=NH2] ⁺ |

Source: Data compiled from the NIST WebBook.[11][12]

Experimental Protocols



The following are generalized protocols for acquiring spectroscopic data for small, liquid organic molecules like **(S)-(+)-1-Amino-2-propanol**. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of (S)-(+)-1-Amino-2-propanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Deuterium Oxide, D₂O) in a clean, dry vial.[13]
- Transfer: Filter the solution into a standard 5 mm NMR tube to a height of about 4-5 cm.[13]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition:
 - ¹H NMR: Acquire a 1D proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling. A sufficient number of scans must be averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol

- Sample Preparation (Neat Liquid):
 - Salt Plate Method: Place one drop of neat (S)-(+)-1-Amino-2-propanol onto a polished sodium chloride (NaCl) or potassium bromide (KBr) plate. Place a second plate on top to create a thin liquid film.[4]
 - ATR Method: Alternatively, place a small drop of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This requires minimal sample and no preparation of salt plates.



- Background Scan: Perform a background scan of the empty instrument (or clean ATR crystal) to record the atmospheric H₂O and CO₂ spectrum, which will be subtracted from the sample spectrum.
- Sample Scan: Place the prepared sample into the instrument's sample holder and acquire the spectrum. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.[5]
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.

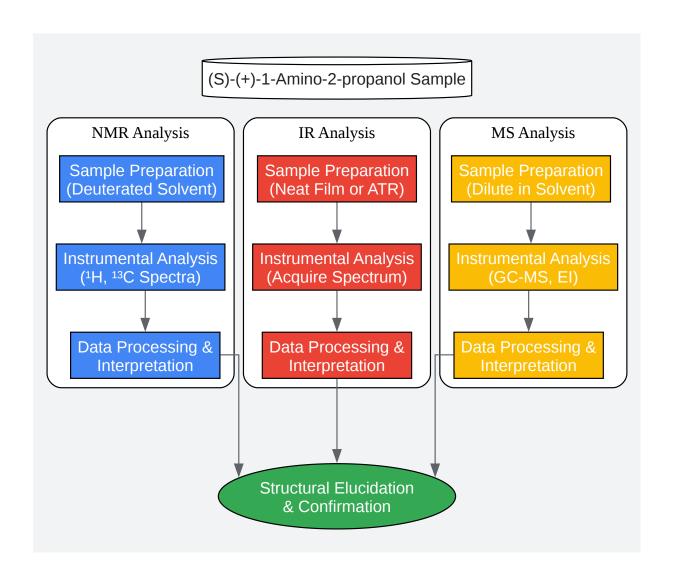
Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of **(S)-(+)-1-Amino-2-propanol** in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be optimized to avoid overloading the column and detector.
- Instrumentation Setup (GC):
 - \circ Injection: Inject a small volume (typically 1 μ L) of the prepared solution into the gas chromatograph's heated injection port.
 - Separation: The compound travels through a capillary column (e.g., a nonpolar DB-5 or similar), separating it from any impurities based on boiling point and column interactions.
- Instrumentation Setup (MS):
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. For a volatile, small molecule, Electron Ionization (EI) is a common method.
 [14]
 - Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.[14]
 - Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Acquisition: The mass spectrum is recorded across a specified mass range (e.g., m/z 10-200) for the duration of the chromatographic run.



Visualization of Analytical Workflow

The logical workflow for the comprehensive spectroscopic analysis and structural confirmation of a chemical entity like **(S)-(+)-1-Amino-2-propanol** can be visualized as follows.



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